4-Methylcyclohexane-1-carboximidamide hydrochloride
Overview
Description
4-Methylcyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-methylcyclohexanone with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Common solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-methylcyclohexanone, amine, and hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield amines or other reduced forms
Substitution: Nucleophilic substitution reactions can replace the imidamide group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Amines
Substitution Products: Various substituted cyclohexane derivatives
Scientific Research Applications
4-Methylcyclohexane-1-carboximidamide hydrochloride is utilized in numerous scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis
Industry: Employed in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-Methylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1-carboximidamide hydrochloride
- 4-Ethylcyclohexane-1-carboximidamide hydrochloride
- 4-Methylcyclohexane-1-carboxamide hydrochloride
Uniqueness
4-Methylcyclohexane-1-carboximidamide hydrochloride is unique due to its specific methyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methylcyclohexane-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-6-2-4-7(5-3-6)8(9)10;/h6-7H,2-5H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQXPKGJVRCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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